1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470381
InChI: InChI=1S/C9H12N2O3/c1-2-11-7-3-4-14-5-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20470381

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name 1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H12N2O3/c1-2-11-7-3-4-14-5-6(7)8(10-11)9(12)13/h2-5H2,1H3,(H,12,13)
Standard InChI Key QUTJDTVDRUYREH-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(COCC2)C(=N1)C(=O)O

Introduction

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound belonging to the class of pyrano-pyrazole derivatives. It features a unique fused ring system that combines both pyran and pyrazole moieties, contributing to its distinctive chemical properties and potential biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science.

Synthesis and Preparation

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include the cyclization of appropriate precursors under controlled conditions. Large-scale synthesis may utilize optimized laboratory techniques, such as continuous flow reactors, to enhance yield and purity.

Biological Activities and Potential Applications

Research into the biological activity of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid suggests potential antimicrobial and anticancer properties. Interaction studies have indicated favorable binding affinities to various biological targets, including enzymes like dihydrofolate reductase (DHFR), which could lead to further exploration in drug development.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Ethyl-1H-pyrazole-4-carboxylic acidSimple pyrazole derivative
3-(Chloromethyl)-1-ethyl-1H-pyrazoleChloromethyl substitution
1-Ethyl-2-methylpyrazoleMethyl substitution on the pyrazole ring
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylateEthyl ester derivative

The uniqueness of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid lies in its fused ring system, which combines features from both pyran and pyrazole classes, contributing to its distinct biological activities compared to simpler pyrazole derivatives.

Storage and Handling

For compounds like ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, storage in sealed containers at room temperature in a dry environment is recommended .

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